molecular formula C10H9NO9S3 B1624196 6-Aminonaphthalene-1,3,5-trisulphonic acid CAS No. 55524-84-0

6-Aminonaphthalene-1,3,5-trisulphonic acid

Cat. No. B1624196
CAS RN: 55524-84-0
M. Wt: 383.4 g/mol
InChI Key: ZBGXGVYIKJFNAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Aminonaphthalene-1,3,5-trisulphonic acid is a useful research compound. Its molecular formula is C10H9NO9S3 and its molecular weight is 383.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Aminonaphthalene-1,3,5-trisulphonic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Aminonaphthalene-1,3,5-trisulphonic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

55524-84-0

Product Name

6-Aminonaphthalene-1,3,5-trisulphonic acid

Molecular Formula

C10H9NO9S3

Molecular Weight

383.4 g/mol

IUPAC Name

6-aminonaphthalene-1,3,5-trisulfonic acid

InChI

InChI=1S/C10H9NO9S3/c11-8-2-1-6-7(10(8)23(18,19)20)3-5(21(12,13)14)4-9(6)22(15,16)17/h1-4H,11H2,(H,12,13,14)(H,15,16,17)(H,18,19,20)

InChI Key

ZBGXGVYIKJFNAT-UHFFFAOYSA-N

SMILES

C1=CC(=C(C2=C1C(=CC(=C2)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)N

Canonical SMILES

C1=CC(=C(C2=C1C(=CC(=C2)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)N

Other CAS RN

55524-84-0

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Examples of the aminonaphthalenesulfonic acid (III) are 1-aminonaphthalene-6-sulfonic acid and 1-aminonaphthalene-7-sulfonic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

We have now discovered that addition of sulfur trioxide to Tobias Acid in hot 100% sulfuric acid provides both 2-amino-1,5,7-naphthalenetrisulfonic acid and Amino G Acid. Separation of Amino G Acid and hydrolysis of the trisulfonic acid provides Amino J Acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

31.9 g of 2-amino-5-hydroxynaphthalene-1,7-disulphonic acid are condensed by the procedure of Example 1 with trifluorotriazine and then with morpholine. A diazo compound obtained in the usual manner by direct diazotisation of 38.3 g of 2-aminonaphthalene-1,5,7-trisulphonic acid is added to the resulting suspension of the monofluorotriazinyl compound at 5° to 10°, while simultaneously maintaining the pH at 7.0 to 7.5 by sprinkling in sodium bicarbonate. After coupling is complete, the dyestuff of the formula ##STR17## is salted out, filtered off with suction, dried and milled.
Quantity
31.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.